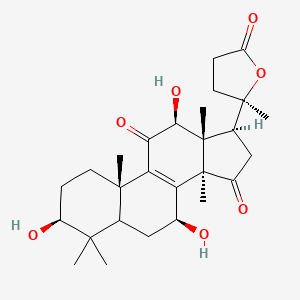
Ganoderlactone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganoderlactone D is a triterpenoid compound isolated from the Ganoderma species, particularly Ganoderma lucidum. This compound is known for its diverse biological activities, including antioxidant, antidiabetic, and anticancer properties . The structure of this compound includes a pentacyclic triterpene framework with multiple hydroxyl groups, which contribute to its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ganoderlactone D involves several steps, starting from simpler triterpenoid precursors. The key steps include oxidation, reduction, and cyclization reactions to form the characteristic pentacyclic structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Ganoderma lucidum using solvents like ethanol or methanol. The extracts are then purified using chromatographic techniques to isolate this compound. Advances in biotechnological methods, such as fermentation and genetic engineering, are also being explored to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Ganoderlactone D undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its antidiabetic, anticancer, and antioxidant properties. .
Industry: Potential use in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Ganoderlactone D exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes.
Antidiabetic Activity: It inhibits enzymes like α-glucosidase, reducing glucose absorption in the intestines and improving insulin sensitivity.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Ganoderlactone D is unique among triterpenoids due to its specific hydroxylation pattern and pentacyclic structure. Similar compounds include:
Ganoderlactone A: Differs in the position and number of hydroxyl groups.
Ganoderlactone B: Has a different oxidation state at certain positions.
Ganoderlactone C: Varies in the configuration of the pentacyclic ring system.
These compounds share some biological activities with this compound but differ in their potency and specific effects due to structural variations .
Properties
IUPAC Name |
(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14?,15+,16-,22+,24-,25+,26-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKLFZPYIWUFJ-REORPRAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)[C@H]2CC(=O)[C@@]3([C@@]2([C@@H](C(=O)C4=C3[C@H](CC5[C@@]4(CC[C@@H](C5(C)C)O)C)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














